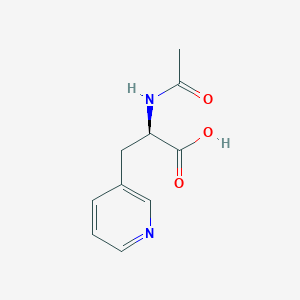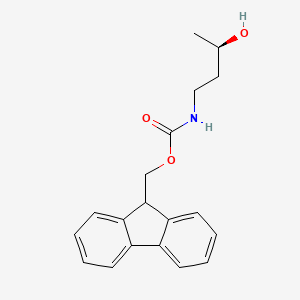
(R)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group attached to a carbamate moiety, which is further linked to a 3-hydroxybutyl chain. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate typically involves the following steps:
Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of 9H-fluorene with a suitable carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Attachment of the 3-Hydroxybutyl Chain: The fluorenylmethyl carbamate is then reacted with ®-3-hydroxybutyl bromide in the presence of a base like potassium carbonate. The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of ®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group, if formed, can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of ®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, disrupting its structure and function. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride: Similar structure but with an aminopropyl group instead of a hydroxybutyl chain.
9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate: Contains a pyridinylmethyl group instead of a hydroxybutyl chain.
Uniqueness
®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate is unique due to its specific ®-configuration and the presence of a hydroxybutyl chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(3R)-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m1/s1 |
InChIキー |
MHRZCRSLZGBEAG-CYBMUJFWSA-N |
異性体SMILES |
C[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
正規SMILES |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



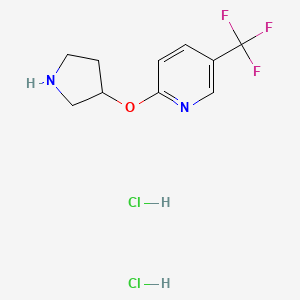
![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)
![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)

![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)
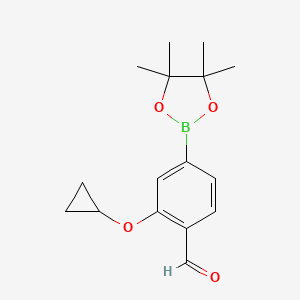
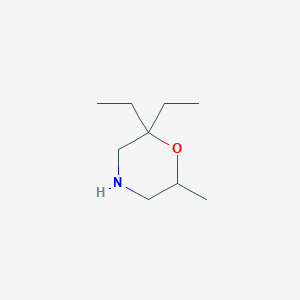
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)
![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
![rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride](/img/structure/B13471525.png)
